Alyteserin-2b
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGAILPLVSGLLSNKL |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathways of Alyteserin 2b
Discovery and Isolation from Alytes obstetricans and Alytes maurus Skin Secretions
Alyteserin-2b is a member of the alyteserin-2 family of antimicrobial peptides. These peptides were first identified in the norepinephrine-stimulated skin secretions of the common midwife toad, Alytes obstetricans. researchgate.netnih.govuzh.ch Subsequent research also led to the isolation of related alyteserin peptides from the skin secretions of the closely related species, Alytes maurus. sci-hub.senih.gov The discovery of these peptides has highlighted the skin of Alytidae family frogs as a rich source of bioactive compounds, which likely form a component of the animal's innate immune system. researchgate.netnih.govuzh.ch
The isolation process typically involves stimulating the release of skin secretions, followed by purification and characterization of the peptide components. In the case of A. maurus, after obtaining the skin secretion, the peptides were identified and their primary structures confirmed using techniques such as reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry. sci-hub.se
Norepinephrine-Stimulated Secretion Dynamics
The release of alyteserin peptides from the granular glands in the skin of midwife toads is induced by the administration of norepinephrine. researchgate.netnih.govnih.gov This method of stimulating secretion is a common technique used in the study of amphibian skin peptides. researchgate.netoup.com The process involves either subcutaneous injection or bathing the amphibian in a solution containing norepinephrine, which triggers the discharge of the contents of the granular glands. oup.com This allows for the collection and subsequent analysis of the complex mixture of peptides present in the secretions. researchgate.netnih.govsci-hub.se Studies have shown that the quantity and composition of the secreted peptides can vary depending on the life stage of the amphibian. For instance, in A. obstetricans, the production of these peptides has been observed to be localized in the developing cutaneous granular glands. oup.com
Genetic Basis of this compound Precursor Expression
cDNA Cloning and Sequence Analysis of Alyteserin Precursors
The genetic foundation for this compound and its related peptides has been elucidated through the molecular cloning of their precursor-encoding cDNAs from a skin secretion-derived cDNA library of Alytes maurus. sci-hub.senih.gov This research provided the first full-length cDNA-derived sequences for any member of the Alytidae family. sci-hub.se
The analysis revealed that the precursors for alyteserin peptides in A. maurus have a distinct structural architecture. They are organized as tandem repeats, with each precursor molecule containing the sequence for a member of the alyteserin-1 family followed by a member of the alyteserin-2 family. sci-hub.senih.gov For example, the precursor for Alyteserin-2Mb contains the sequence for Alyteserin-1Mb followed by Alyteserin-2Mb. sci-hub.se The mature peptides are flanked by processing sites, and a C-terminal glycyl residue in the precursor serves as the amide donor for the final C-terminally amidated peptide. sci-hub.se
The deduced amino acid sequences of these precursors show a putative signal peptide at the N-terminus, which is a common feature for secreted peptides. sci-hub.se
Evolutionary Homology and Phylogenetic Relationships within Anuran Peptides
The sequence analysis of the alyteserin precursors has provided significant insights into the evolutionary relationships of the Alytidae family with other anuran families. The precursors of alyteserins from Alytes maurus show a notable resemblance in both their structure and amino acid sequence to the bombinin precursors from the Bombinatoridae family. sci-hub.senih.gov This close structural similarity provides molecular evidence supporting a close evolutionary relationship between the genera Alytes and Bombina, which are placed together in the monophyletic clade Costata. sci-hub.se
Despite the long divergence time between Alytes and Bombina, estimated to be around 190 million years, the sequence similarity of their prepropeptides is approximately 50%. sci-hub.se Furthermore, the alyteserin-1 family of peptides exhibits limited structural similarity to the ascaphins, which are found in the skin of frogs from the Leiopelmatidae family. researchgate.netnih.govresearchgate.net In contrast, the alyteserin-2 family, including this compound, shows some sequence identity with bombinin H6 from the Bombinatoridae family. researchgate.netnih.govuzh.ch This complex pattern of similarities suggests a convergent evolution of the antimicrobial peptide system within anurans. nih.gov
Characterization of Peptide Families: Alyteserin-1 vs. Alyteserin-2
The alyteserins are categorized into two distinct families, alyteserin-1 and alyteserin-2, based on their structural and functional characteristics. researchgate.netnih.govuzh.ch
Alyteserin-1 Family:
These peptides, such as Alyteserin-1a and Alyteserin-1c, generally show more potent activity against Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov
They have limited structural similarity to the ascaphin peptides from the Leiopelmatidae family. researchgate.netnih.govresearchgate.net
Alyteserin-2 Family:
This family includes Alyteserin-2a (B1578631), this compound, and Alyteserin-2c. researchgate.netnih.gov
Alyteserin-2 peptides, particularly Alyteserin-2a and Alyteserin-2Mb, tend to be more effective against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netsci-hub.se
They share limited sequence identity with bombinin H6 from the Bombinatoridae family. researchgate.netnih.gov
Both families of peptides are C-terminally α-amidated. researchgate.netnih.govuzh.ch The differential antimicrobial activity between the two families suggests they may have complementary roles in the innate defense system of the midwife toad. researchgate.net
Structural Elucidation and Conformational Analysis of Alyteserin 2b
Primary Amino Acid Sequence Determination
The primary structure of a peptide, its unique sequence of amino acids, is fundamental to its identity and function. agnopharma.comrapidnovor.com The determination of this sequence is the first step in structural analysis and can be achieved through methods like Edman degradation or mass spectrometry. agnopharma.combiognosys.com
For Alyteserin-2b, the primary amino acid sequence has been identified as a 17-residue peptide. researchgate.netnih.gov
Table 1: Primary Amino Acid Sequence of this compound | | | | | | | | | | | | | | | | | | |---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---| | Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | | Amino Acid | Ile | Leu | Gly | Ala | Ile | Leu | Pro | Leu | Val | Ser | Gly | Leu | Leu | Ser | Asn | Lys | Leu |
Sequence: Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Asn-Lys-Leu researchgate.net
A common post-translational modification in many biologically active peptides, including a majority of frog skin peptides, is C-terminal α-amidation. mdpi.comkoreascience.kr In this process, a C-terminal glycine (B1666218) residue in the peptide precursor is enzymatically converted to an amide group (-NH2). koreascience.krebi.ac.uk This modification is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM) and is often essential for the peptide's full biological activity and stability, as it neutralizes the negative charge of the C-terminal carboxyl group. koreascience.kruniprot.org
This compound has been identified as a C-terminally α-amidated peptide. researchgate.netnih.gov This structural feature is shared with other members of the alyteserin-1 and alyteserin-2 families. nih.gov The amidation is denoted by ".NH2" at the end of the peptide sequence.
Secondary Structural Propensities
While the primary sequence is a linear chain, peptides often fold into specific three-dimensional shapes known as secondary structures, most commonly α-helices and β-sheets. rapidnovor.com Many antimicrobial peptides, including those from frog skin, are unstructured in aqueous solutions but adopt a defined secondary structure upon interacting with a membrane or a membrane-mimetic environment. nih.govbiorxiv.org
A key structural feature of many antimicrobial peptides is the formation of an amphipathic α-helix. nih.govfrontiersin.org This structure has a distinct separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues on opposite faces of the helix. mdpi.com This amphipathicity is critical for interacting with and disrupting the lipid bilayers of microbial cell membranes. nih.gov
Like the majority of frog skin host defense peptides, this compound has the propensity to form an amphipathic α-helical conformation. mdpi.com This structure is typically induced in membrane-mimetic environments, such as in the presence of phospholipid vesicles or solvents like trifluoroethanol (TFE). mdpi.comnih.gov While detailed studies on this compound are limited, research on the related peptide Alyteserin-1c shows it is unstructured in aqueous solution but forms an extended α-helix in a TFE-water mixture and in the presence of micelles that mimic cell membranes. rcsb.orgnih.gov
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides. agnopharma.compsu.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. psu.edu The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content, allowing for the estimation of the percentage of α-helix, β-sheet, and random coil. rapidnovor.com
While specific CD spectroscopy data for this compound is not extensively published, studies on related peptides like Alyteserin-1c and its analogues demonstrate the utility of this method. For Alyteserin-1c, CD studies would likely confirm a random coil structure in aqueous buffer and a transition to a predominantly α-helical structure in membrane-mimetic environments like TFE or in the presence of lipid vesicles. nih.govmdpi.comresearchgate.net Similar results have been observed for analogues of Alyteserin-2a (B1578631), where hydrocarbon stapling was shown to significantly improve helicity levels. researchgate.net
Table 2: Expected Secondary Structure Content of this compound in Different Environments based on CD Spectroscopy of Related Peptides
| Environment | Predominant Secondary Structure |
|---|---|
| Aqueous Solution | Random Coil / Unordered |
This table is predictive, based on the known behavior of closely related alyteserin peptides. nih.govnih.govrcsb.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution at atomic resolution. duke.edu It provides detailed information about the spatial arrangement of atoms and the interactions between them, allowing for the precise mapping of secondary and tertiary structures. duke.edusb-peptide.com
NMR studies on the related peptide Alyteserin-1c have provided significant insights into the family's structural behavior. rcsb.orgnih.gov These studies confirmed that Alyteserin-1c lacks a stable secondary structure in pure aqueous solution. nih.gov However, in a TFE-water mixture or in the presence of detergent micelles (such as SDS, DPC, and DHPC), which simulate a membrane environment, the peptide adopts a well-defined, extended α-helical structure. rcsb.orgnih.gov Specifically, for Alyteserin-1c, the helix was shown to span from residue Lys(3) to Val(21). nih.gov Such studies also help determine the peptide's orientation relative to the membrane-mimicking micelle. rcsb.orgnih.gov Given the sequence similarities, it is highly probable that NMR studies on this compound would reveal a similar environmentally-induced transition to an α-helical conformation. nih.gov
Factors Influencing Secondary Structure Stability (e.g., Solvent Environment)
The stability of a peptide's secondary structure is not intrinsic but is heavily influenced by its surrounding environment. nih.gov For amphipathic peptides like alyteserins, the solvent polarity is a critical factor. nih.govnih.gov
In a polar aqueous environment, the hydrophobic side chains of the peptide are exposed, which is energetically unfavorable, leading to a disordered or random coil conformation. nih.govnih.gov Conversely, in a nonpolar or membrane-mimetic environment (such as a lipid bilayer or a TFE/water mixture), the hydrophobic residues can be sequestered away from the polar solvent, which stabilizes the formation of an α-helix. nih.govmdpi.com This transition is a key part of the mechanism of action for many antimicrobial peptides. nih.gov Studies on Alyteserin-1c and its analogues have demonstrated this principle clearly; the α-helical structure is only stable in environments that mimic the hydrophobicity of a cell membrane. nih.govnih.gov The composition of the membrane itself, such as the presence of specific lipids like phosphatidylglycerol (PG), can also influence the final bound conformation of the peptide. nih.gov
Mechanistic Investigations of Alyteserin 2b Biological Activities Excluding Clinical Human Trials
Antimicrobial Research Paradigms
Differential Growth Inhibitory Activities
Alyteserin-2b, a peptide belonging to the alyteserin-2 family, has demonstrated notable antimicrobial properties. Its efficacy varies across different classes of microorganisms, with research indicating a more pronounced effect against certain types of bacteria and fungi.
This compound and its related peptides, particularly those in the alyteserin-2 family, have shown potent activity against Gram-positive bacteria. sci-hub.se Specifically, alyteserin-2a (B1578631) is notably effective against Staphylococcus aureus. researchgate.netnih.govcpu-bioinfor.org Research on alyteserin-2 family peptides, including alyteserin-2Ma and -2Mb, has highlighted their strong inhibitory action against S. aureus, with Minimum Inhibitory Concentrations (MICs) observed in the range of 9.5 to 19.3 μM. sci-hub.se While direct MIC values for this compound against S. aureus are not consistently reported in the provided search results, the strong performance of its close analogs suggests a significant potential for efficacy.
| Peptide | Bacterium | MIC (μM) | Reference |
|---|---|---|---|
| Alyteserin-2a | Staphylococcus aureus | 50 | nih.govcpu-bioinfor.org |
| Alyteserin-2Ma | Staphylococcus aureus | 9.5 | sci-hub.se |
| Alyteserin-2Mb | Staphylococcus aureus | 19.3 | sci-hub.se |
The alyteserin family of peptides exhibits varied activity against Gram-negative bacteria. While alyteserin-1 peptides are generally more effective against Escherichia coli, with an MIC of 25 μM, the alyteserin-2 family, which includes this compound, has also been investigated. researchgate.netnih.gov Specifically, alyteserin-2Ma has demonstrated activity against E. coli with an MIC of 38.4 μM. sci-hub.se
Research has also explored the efficacy of alyteserin peptides against other significant Gram-negative pathogens. Alyteserin-1a has shown inhibitory effects on Salmonella. nih.govnih.govbiosynth.com Furthermore, alyteserin peptides, including alyteserin-2, have been noted for their bactericidal activity against Acinetobacter baumannii. nih.govnih.gov An analog of alyteserin-1c, [E4K]alyteserin-1c, was found to be potent against multidrug-resistant strains of A. baumannii, killing over 99.9% of the bacteria within 30 minutes at a concentration equal to its minimum bactericidal concentration. sci-hub.ru
| Peptide | Bacterium | MIC (μM) | Reference |
|---|---|---|---|
| Alyteserin-1 peptides | Escherichia coli | 25 | researchgate.netnih.gov |
| Alyteserin-2Ma | Escherichia coli | 38.4 | sci-hub.se |
| Alyteserin-1a | Salmonella | Inhibitory activity noted | nih.govnih.govbiosynth.com |
| Alyteserin-2 | Acinetobacter baumannii | Bactericidal activity noted | nih.gov |
| [E4K]alyteserin-1c | Acinetobacter baumannii (multidrug-resistant) | 4–16 µg/mL | sci-hub.ru |
The antifungal properties of the alyteserin family of peptides have been evaluated, particularly against the opportunistic yeast Candida albicans. Research indicates that the inhibitory activity of alyteserins against C. albicans is generally of low potency. sci-hub.se For instance, alyteserin-2Ma and alyteserin-2Mb exhibited high MIC values of 150 μM and 310 μM, respectively, against this fungus. sci-hub.se This suggests that while some antifungal effect is present, it is considerably weaker than the antibacterial activity observed for this peptide family.
| Peptide | Fungus | MIC (μM) | Reference |
|---|---|---|---|
| Alyteserin-2Ma | Candida albicans | 150 | sci-hub.se |
| Alyteserin-2Mb | Candida albicans | 310 | sci-hub.se |
Cellular and Molecular Mechanisms of Antimicrobial Action
A primary mechanism by which this compound and other antimicrobial peptides (AMPs) exert their effects is through the disruption and permeabilization of microbial cell membranes. nih.govexplorationpub.comnih.gov This action is largely attributed to the electrostatic interaction between the positively charged peptide and the negatively charged components of the microbial membrane. explorationpub.com
Upon binding to the bacterial surface, these peptides can induce membrane depolarization and increase permeability, leading to the leakage of intracellular contents and ultimately cell death. explorationpub.comnih.gov Studies on related peptides, such as alyteserin-1c, have shown that they can increase membrane fluidity and cause thermal destabilization of the lipid bilayer, which is associated with their antibacterial activity. nih.gov The interaction of these peptides with the membrane can lead to the formation of pores or a "carpet-like" effect that disrupts membrane integrity. nih.gov Specifically, alyteserin-2a has been shown to be helical in a membrane-mimicking environment (50% TFE), a structural feature often associated with membrane-active peptides. cpu-bioinfor.org This disruption of the membrane barrier is a key factor in the bactericidal action of the alyteserin family of peptides. biosynth.com
Pore Formation Models (e.g., Toroidal Pores, Carpet Model)
The primary mechanism by which many antimicrobial peptides (AMPs) exert their effects is through the disruption of microbial cell membranes. imrpress.com While direct studies on this compound's specific pore formation model are limited, the actions of related AMPs provide insight into the likely processes. The "toroidal pore" and "carpet" models are two prominent theories explaining how these peptides compromise membrane integrity. psu.edubiorxiv.orgcore.ac.uk
In the toroidal pore model , peptides first accumulate on the membrane surface. core.ac.ukplos.org Once a threshold concentration is reached, the peptides insert into the lipid bilayer, inducing the membrane to curve inward. This creates a water-filled channel lined by both the peptides and the polar head groups of the lipids. psu.educore.ac.ukplos.org This pore allows for the leakage of cellular contents, ultimately leading to cell death. psu.edu
Alternatively, the carpet model proposes that the peptides initially bind to the membrane surface, forming a "carpet-like" layer. biorxiv.org This interaction disrupts the bilayer's curvature without forming discrete pores, leading to membrane disintegration. biorxiv.org The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, is crucial for these interactions. scispace.com
Electrostatic Interactions with Anionic Microbial Membranes
The initial attraction between cationic AMPs like alyteserins and microbial membranes is largely driven by electrostatic interactions. nih.govnih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), which creates a net negative charge on their surface. nih.govmdpi.comsemanticscholar.org This negative charge strongly attracts the positively charged residues of the AMPs. nih.govnih.govmdpi.com
Studies on Alyteserin-1c, a related peptide, have shown that this electrostatic attraction is a critical first step for its antimicrobial activity. nih.govnih.gov The cationic nature of the peptide facilitates its accumulation on the bacterial surface. semanticscholar.org Following this initial binding, the hydrophobic portions of the peptide insert into the lipid core of the membrane, leading to the disruptive processes described by the pore formation models. nih.gov The net positive charge of these peptides is a key determinant of their ability to bind to and disrupt anionic microbial membranes. nih.gov
Intracellular Target Modulation
While membrane disruption is a primary mechanism, some AMPs can also translocate across the membrane and interact with intracellular targets. imrpress.com This can include the inhibition of nucleic acid or protein synthesis, or interference with enzymatic activities. For some AMPs, increasing their cationicity can promote their internalization into cells. mdpi.com However, specific research detailing the intracellular targets of this compound is not currently available.
Metabolic Regulation Research
Insulinotropic Actions of Related Alyteserin-2a
Research on the closely related peptide, Alyteserin-2a, has revealed its potential role in metabolic regulation, specifically in stimulating insulin (B600854) secretion. mdpi.comnih.govresearchgate.net Alyteserin-2a has been shown to stimulate insulin release from clonal pancreatic β-cells (BRIN-BD11) at nanomolar concentrations. mdpi.comnih.govresearchgate.net This insulinotropic effect was observed without causing damage to the cell membrane, as indicated by the absence of lactate (B86563) dehydrogenase release. nih.govresearchgate.net
Cellular Pathways Involved in Insulin Secretion
The mechanism underlying the insulinotropic action of Alyteserin-2a and its analogs involves the depolarization of the β-cell membrane and a subsequent increase in intracellular calcium (Ca²⁺) concentration. mdpi.comnih.govresearchgate.net This process is a key pathway for stimulating insulin exocytosis. Previous studies with other frog skin peptides have suggested that this mechanism is consistent with the K-ATP channel-dependent pathway. researchgate.netuel.ac.uk The influx of extracellular calcium is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. researchgate.net
Antineoplastic Research
The potential of alyteserin peptides as anticancer agents has also been explored. While Alyteserin-2a itself shows relatively weak cytotoxic activities, its analogs have demonstrated potent cytotoxicity against various human cancer cell lines, including lung carcinoma (A549), hepatocarcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), and colon adenocarcinoma (HT-29) cells. researchgate.netspandidos-publications.com
A study focused on enhancing the antitumor potential of Alyteserin-2a through hydrocarbon stapling, a method to stabilize the peptide's helical structure. nih.gov One of the resulting stapled peptides, alyteserin-2a-Sp3, exhibited significantly improved helicity, resistance to enzymatic degradation, and enhanced antitumor activity compared to the original peptide. nih.gov This suggests that structural modifications can unlock the therapeutic potential of alyteserin peptides in oncology. nih.gov The proposed mechanism for the anticancer action of many AMPs involves their selective interaction with the negatively charged membranes of cancer cells, which is similar to their interaction with microbial membranes. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Alyteserin-2a |
| Alyteserin-1c |
| [G11K]alyteserin-2a |
| [S7K]alyteserin-2a |
| [S14K]alyteserin-2a |
| [N15K]alyteserin-2a |
| [T8W]alyteserin-2a |
| [A9W]alyteserin-2a |
| [S7k,G11k]alyteserin-2a |
| [G11k,N15K]alyteserin-2a |
| alyteserin-2a-Sp3 |
| Dermaseptin B2 |
| Dermaseptin B3 |
| Tigerinin-1R |
| Magainin-AM1 |
| Magainin-AM2 |
| CPF-AM1 |
| PGLa-AM1 |
| Ascaphin-8 |
| Peptide XT-7 |
| Aurein 1.2 |
| Aurein 3.1 |
| Dermaseptin-PD-1 |
| Dermaseptin-PD-2 |
| Ranatuerin-2Lb |
| Brevinin-2DYb |
| Alamethicin |
| Novicidin |
| Palustrin-Ca |
| Pin2 |
Selective Cytotoxic Activity Against Tumor Cell Lines
Research into the Alyteserin family of peptides, particularly the closely related Alyteserin-2a, has demonstrated notable cytotoxic potential against a range of human tumor cell lines. While specific data for this compound is limited, studies on its analogs provide significant insights. Analogs of Alyteserin-2a have shown potent cytotoxic effects against various cancer cells. spandidos-publications.com For instance, the analog [G11k, N15K]alyteserin-2a has been documented to be active against human hepatocarcinoma HepG2 cells, breast adenocarcinoma MDA-MB-231 cells, and colorectal adenocarcinoma HT-29 cells. researchgate.net Another analog, after modification through hydrocarbon stapling, also showed improved antitumor activity. researchgate.net
The native Alyteserin-2a itself exhibits relatively weak cytotoxic activities. spandidos-publications.com However, synthetic modifications have led to analogs with significantly enhanced potency. For example, replacing amino acids on the hydrophobic face with L-tryptophan and on the hydrophilic face with L-lysine or D-lysine residues has been a strategy to increase cytotoxicity against non-small cell lung adenocarcinoma A549 cells. researchgate.net
The following table summarizes the cytotoxic activity of an Alyteserin-2a analog against several human tumor cell lines.
| Cell Line | Cancer Type | LC50 (µM) of [G11k, N15K]alyteserin-2a |
| A549 | Non-small cell lung adenocarcinoma | 15 |
| HepG2 | Hepatocarcinoma | 26 |
| MDA-MB-231 | Breast adenocarcinoma | 20 |
| HT-29 | Colorectal adenocarcinoma | 28 |
| Data sourced from a study on Alyteserin-2a analogs. researchgate.net |
Differential Effects on Neoplastic vs. Non-Neoplastic Cells
A crucial aspect of anticancer peptide research is the ability to selectively target tumor cells while sparing healthy, non-neoplastic cells. Studies on Alyteserin-2a analogs suggest a promising differential effect. The strategy of increasing cationicity while reducing the helicity of these peptides appears to generate analogs with improved cytotoxicity against tumor cells but decreased activity against non-neoplastic cells. researchgate.net
For example, while some synthetic dermaseptins, another class of frog skin peptides, inhibited the proliferation of the human prostatic adenocarcinoma PC-3 cell line, no significant effect was observed on the growth of the non-tumor mouse cell line NIH-3T3. researchgate.net Similarly, the therapeutic index, which is the ratio of the concentration causing toxicity in normal cells to that causing toxicity in tumor cells, was a key focus in the development of Alyteserin-2a analogs. The incorporation of a D-Lys(11) residue into the N15K analog of Alyteserin-2a resulted in a peptide that maintained its potency against A549 cancer cells but had a 13-fold higher therapeutic index compared to the native peptide, indicating lower toxicity to normal cells like human erythrocytes. researchgate.net The hemolytic activity of the originally identified Alyteserin-2 peptides against human red blood cells was found to be relatively weak. nih.gov
Immunological Modulation Research
Beyond direct cytotoxicity, peptides derived from frog skin are known for their complex immunomodulatory properties. researchgate.net These peptides can influence the host's immune response, a mechanism that could be harnessed for therapeutic applications.
Cytokine-Mediated Immunomodulatory Properties (general AMP context)
Antimicrobial peptides (AMPs), the broader class to which Alyteserins belong, are recognized as important components of the innate immune system. mdpi.com Their immunomodulatory functions are often mediated through the regulation of cytokines. frontiersin.orgnih.gov AMPs can either stimulate or suppress the production of various cytokines, thereby orchestrating the immune response. mdpi.comtandfonline.com
For instance, AMPs can modulate the pro-inflammatory response by suppressing the production of cytokines like TNF-α, IL-6, and IL-8 in response to bacterial components like lipopolysaccharides (LPS). frontiersin.org Conversely, some AMPs can induce the production of pro-inflammatory cytokines such as IL-1β, IL-12, IL-23, and TNF-α by macrophages, which can help in mounting an effective immune response against pathogens. researchgate.net
In the context of Alyteserin peptides, the analog [G11k, N15K]alyteserin-2a has been shown to significantly inhibit the release of the immune-suppressive cytokines IL-10 and TGF-β from peripheral blood mononuclear cells at low concentrations. researchgate.netmdpi.com This suggests a potential mechanism for enhancing an anti-tumor immune response by reducing immunosuppression within the tumor microenvironment. This cytokine-mediated link between innate immunity, inflammation, and cancer is a critical area of investigation. mdpi.com
The ability of these peptides to modulate cytokine production highlights their potential to act not just as direct killing agents, but also as adjuvants that can shape the host's immune landscape to better combat diseases like cancer. researchgate.netfrontiersin.org
Structure Activity Relationship Sar Studies and Peptide Engineering of Alyteserin 2b and Its Analogs
Impact of Amino Acid Substitutions on Biological Activities
The potency and selectivity of Alyteserin-2b and its analogs are significantly influenced by their cationicity (net positive charge) and hydrophobicity (the tendency to repel water). mdpi.comnih.gov Generally, an increase in cationicity enhances the initial electrostatic attraction between the peptide and the negatively charged microbial membranes, which is a crucial first step for its antimicrobial action. mdpi.comnih.govsemanticscholar.org
For instance, studies on Alyteserin-1c, a related peptide, demonstrated that increasing the net positive charge from +2 to +5 by substituting amino acids on the polar face of its helical structure led to increased antimicrobial activity against Gram-positive bacteria. mdpi.com However, this modification also resulted in higher hemolytic activity, indicating a loss of selectivity. mdpi.com This highlights the delicate balance that must be maintained between charge and hydrophobicity.
Conversely, modifications that decrease hydrophobicity can sometimes reduce or abolish antimicrobial activity. mdpi.com Yet, in some cases, reducing hydrophobicity has been linked more to a decrease in hemolytic activity than a loss of antibacterial potency, suggesting a strategy for designing more selective peptides. mdpi.com The interplay between these two properties is critical; for example, in Alyteserin-1c analogs, increasing hydrophilicity and charge enhanced antimicrobial activity against L. monocytogenes. semanticscholar.org
Table 1: Effect of Cationicity and Hydrophobicity on Alyteserin-1c Analogs
| Peptide | Net Charge | Hydrophobicity | Activity against Gram-positive bacteria | Hemolytic Activity |
|---|---|---|---|---|
| Alyteserin-1c (WT) | +2 | High | Lower | Low |
This table is based on findings from studies on Alyteserin-1c, which provide insights applicable to the broader alyteserin family.
Specific amino acid substitutions have been explored to fine-tune the activity of alyteserin peptides. L-lysine, a positively charged amino acid, is often used to increase cationicity. nih.govresearchgate.net In studies on the related peptide Alyteserin-2a (B1578631), substituting glycine (B1666218) and serine residues with L-lysine significantly enhanced its insulin-releasing potency, demonstrating that increased cationicity can boost specific biological activities without necessarily increasing toxicity. nih.govresearchgate.net For example, the [G11K] analog of alyteserin-2a was significantly more potent than the native peptide. researchgate.net
The use of D-amino acids, such as D-lysine, is a strategy to improve peptide stability against degradation by proteases. nih.gov While direct studies on D-lysine substitution in this compound are limited, research on other antimicrobial peptides (AMPs) shows that this modification can enhance stability while maintaining or even improving activity. nih.govmdpi.com For instance, in some peptides, D-lysine substitutions have led to more potent antibacterial effects against certain strains. mdpi.com
L-tryptophan substitutions are often employed to increase hydrophobicity and enhance membrane interaction. In analogs of Alyteserin-2a, replacing amino acids on the hydrophobic face with L-tryptophan resulted in increased cytotoxic activity against cancer cells. researchgate.net However, this also led to a parallel increase in hemolytic activity, again underscoring the challenge of balancing efficacy and toxicity. researchgate.net
Table 2: Effects of Specific Amino Acid Substitutions on Alyteserin-2a Analogs
| Analog | Substitution | Effect on Insulinotropic Potency |
|---|---|---|
| [G11K]alyteserin-2a | Glycine to L-Lysine | Increased |
| [S7k]alyteserin-2a | Serine to D-Lysine | Increased |
| [T8W]alyteserin-2a | Threonine to L-Tryptophan | Decreased |
This data is derived from studies on Alyteserin-2a and illustrates the impact of specific substitutions. nih.gov
Influence of Helicity and Amphipathicity on Function
The function of this compound is intrinsically linked to its secondary structure, particularly its ability to form an α-helix. mdpi.comresearchgate.net This helical conformation is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govnih.gov This arrangement is crucial for its interaction with cell membranes; the cationic, hydrophilic face interacts with the negatively charged membrane surface, while the hydrophobic face inserts into the lipid core, disrupting the membrane and leading to cell death. mdpi.comnih.gov
The stability of this α-helix is indispensable for antimicrobial activity. mdpi.com Studies on Alyteserin-1c have shown that its three-dimensional structure is characterized by an extended α-helix. mdpi.com The degree of helicity can influence the peptide's effectiveness and its selectivity. For example, increasing the α-helicity of AMPs has been generally correlated with an increase in cytotoxicity against cancer cells. nih.gov However, excessive helicity can also lead to a loss of selectivity and increased toxicity towards host cells. researchgate.net
Peptide Design Strategies for Enhanced Activities
To enhance the therapeutic potential of alyteserin peptides, a technique known as hydrocarbon stapling has been employed. d-nb.infoformulationbio.comnih.gov This strategy involves introducing a covalent hydrocarbon bridge between amino acid side chains, effectively locking the peptide into its α-helical conformation. formulationbio.comeurogentec.com This "staple" can significantly improve the peptide's stability against enzymatic degradation and enhance its biological activity. d-nb.infonih.gov
A study on Alyteserin-2a demonstrated that hydrocarbon stapling led to a significant improvement in helicity, resistance to proteases, and antitumor activity. formulationbio.comnih.gov The stapled analog, alyteserin-2a-Sp3, showed promise as a lead compound for developing new antitumor drugs, confirming the profound impact of this strategy on the peptide's secondary structure and function. formulationbio.comnih.gov
Table 3: Comparison of Native and Stapled Alyteserin-2a
| Peptide | Modification | Helicity | Protease Resistance | Antitumor Activity |
|---|---|---|---|---|
| Alyteserin-2a | None | Flexible | Low | Limited |
This table summarizes the findings from a study on the hydrocarbon stapling of Alyteserin-2a. nih.gov
Another innovative approach to enhance the selectivity of antimicrobial peptides like alyteserin is the creation of guided antimicrobial peptide (gAMP) constructs. biorxiv.orggoogleapis.com This involves fusing the AMP to a "guide" peptide that specifically binds to a receptor on the surface of a target pathogen. googleapis.com This strategy aims to localize the AMP's activity to the intended target, thereby reducing off-target effects and increasing efficacy. nih.gov
In one study, Alyteserin was incorporated into a gAMP designed to target Helicobacter pylori. biorxiv.org The gAMP, named MM1-Alyteserin, demonstrated preferential inhibitory action against H. pylori compared to non-target bacteria like E. coli. biorxiv.org This approach holds significant promise for developing highly selective antimicrobial therapies that can combat specific pathogens without causing widespread disruption to the host's native microbiota. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Alyteserin-1c | |
| Alyteserin-2a | |
| This compound | |
| [G11K]alyteserin-2a | |
| [S7k]alyteserin-2a | |
| [T8W]alyteserin-2a | |
| [A9W]alyteserin-2a | |
| alyteserin-2a-Sp3 |
Rational Design Principles for this compound Derivatives
The rational design of derivatives of the antimicrobial peptide this compound (Ile-Leu-Gly-Ala-Ile-Leu-Pro-Leu-Val-Ser-Gly-Leu-Leu-Ser-Asn-Lys-Leu-NH2) is guided by fundamental principles of structure-activity relationships (SAR) aimed at enhancing its therapeutic potential. researchgate.netoup.com While specific and extensive SAR studies on this compound are not widely documented, the design principles can be inferred from research on closely related peptides, such as Alyteserin-2a and the broader family of antimicrobial peptides (AMPs). nih.govnih.gov The primary goals of these modifications are to increase antimicrobial potency, broaden the spectrum of activity, and improve selectivity for microbial over host cells, thereby minimizing toxicity. mdpi.com
Key strategies in the rational design of AMPs like this compound revolve around the modulation of physicochemical properties such as cationicity, hydrophobicity, amphipathicity, and helical content. nih.gov These properties are critical for the initial electrostatic interaction with the negatively charged microbial membranes and the subsequent disruption of the membrane integrity. nih.govmdpi.com
Cationicity: An increase in the net positive charge of the peptide generally enhances its initial attraction to the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is typically achieved by substituting neutral or acidic amino acid residues with basic residues like lysine (B10760008) or arginine. For instance, studies on the related peptide Alyteserin-1c demonstrated that increasing the net charge from +2 to +5 by replacing hydrophobic or anionic residues with hydrophilic and cationic ones led to a significant increase in activity against Gram-positive bacteria. mdpi.comscispace.com A similar strategy could be applied to this compound to potentially boost its antimicrobial efficacy.
Hydrophobicity and Amphipathicity: The hydrophobic face of the amphipathic helix is crucial for the peptide's insertion into and perturbation of the lipid bilayer of the microbial membrane. nih.gov Modifications to enhance hydrophobicity, for example, by incorporating tryptophan residues, have been shown in analogs of Alyteserin-2a to increase cytotoxic activity. nih.gov However, a critical balance must be maintained, as excessive hydrophobicity can lead to increased hemolytic activity and toxicity to host cells due to non-specific interactions with mammalian cell membranes. nih.govnovoprolabs.com The goal is to optimize the hydrophobic moment, which defines the amphipathicity, to ensure selective disruption of microbial membranes.
Helical Stability and Conformation: The propensity of this compound to form an α-helical structure in a membrane-mimicking environment is a key determinant of its activity. researchgate.net Peptide engineering strategies can be employed to stabilize or destabilize this helical conformation. For example, the incorporation of helix-promoting residues or the use of hydrocarbon stapling can enhance the helicity and protease resistance of the peptide, as demonstrated with analogs of Alyteserin-2a. nih.gov Conversely, introducing D-amino acids can disrupt the helical structure, which, in some cases, has been shown to improve the therapeutic index by decoupling antimicrobial activity from hemolytic effects. nih.govnovoprolabs.com In the case of Alyteserin-1c, substitutions that altered the three-dimensional structure were found to increase its selectivity towards Gram-positive bacteria. mdpi.com
A study on Alyteserin-2Mb, a variant isolated from Alytes maurus with high sequence homology to this compound, provides insight into the antimicrobial spectrum. sci-hub.se The comparative antimicrobial activities of Alyteserin-2Mb and related peptides are presented in the table below.
| Peptide | Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | MIC (μM) vs. C. albicans |
| Alyteserin-2Mb | I-L-G-A-I-I-P-L-V-S-G-L-L-S-H-L-NH2 | 10-20 | >200 | >200 |
| Alyteserin-2Ma | F-I-G-K-L-I-S-A-A-S-G-L-L-S-H-L-NH2 | 9.5 | 38 | 75 |
| Alyteserin-1Ma | G-F-K-E-V-L-K-A-D-L-G-S-L-V-K-G-I-A-A-H-V-A-N-NH2 | >300 | >300 | >300 |
| Alyteserin-1Mb | G-F-K-E-V-L-K-A-G-L-G-S-L-V-K-G-I-P-A-H-V-A-N-NH2 | >300 | >300 | >300 |
Data sourced from Koenig et al. (2012). sci-hub.se
The data indicates that peptides from the Alyteserin-2 family exhibit stronger activity against the Gram-positive bacterium S. aureus compared to the Alyteserin-1 family. sci-hub.se Alyteserin-2Ma also shows moderate activity against the Gram-negative bacterium E. coli and the fungus C. albicans. sci-hub.se These findings suggest that rational design efforts for this compound derivatives could focus on substitutions that enhance its activity against Gram-negative bacteria and fungi, potentially by modulating its charge and hydrophobicity to improve interaction with their distinct membrane compositions.
Interaction of Alyteserin 2b with Biological Membranes
Model Membrane Systems for Mechanistic Insights (e.g., Liposomes, Phospholipid Vesicles)
To understand the complex interactions between alyteserin peptides and cell membranes, researchers employ simplified model membrane systems. These artificial bilayers mimic the fundamental structure of biological membranes while eliminating the complexity of other cellular components like proteins and glycoproteins, which allows for a focused analysis of peptide-lipid interactions. nih.gov
Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, are a primary tool in these studies. usc.edu.coresearchgate.net They can be formulated with specific lipid compositions to simulate different types of biological membranes. For instance, zwitterionic phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) are used to model the outer leaflet of mammalian cell membranes, whereas mixtures containing anionic lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) are used to mimic the negatively charged surfaces of bacterial membranes. nih.govusc.edu.co Other model systems include micelles formed from detergents like sodium dodecyl sulphate (SDS) or dodecylphosphocholine (B1670865) (DPC), which provide a membrane-mimicking hydrophobic environment for structural studies. nih.govrcsb.org
Biophysical Characterization of Peptide-Membrane Interactions
The interaction of alyteserin peptides with membranes begins with an initial electrostatic attraction, particularly to the negatively charged surfaces of bacterial membranes. nih.gov Following this initial binding, the peptide reaches a threshold concentration on the membrane surface, which facilitates the insertion of its hydrophobic residues into the nonpolar core of the lipid bilayer. nih.govmdpi.com
Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed views of these dynamics for Alyteserin-1c. MD simulations show the peptide lying horizontally on the membrane surface. nih.gov Solution NMR studies in membrane-mimicking micelles revealed that the N-terminal and central portions of the peptide embed within the hydrophobic environment of the micelle, while the C-terminal residues remain exposed to the aqueous solvent. nih.govrcsb.org This insertion is a critical step, leading to the disruption of the membrane's structure.
A key consequence of alyteserin peptide insertion is the alteration of the membrane's physical properties, specifically its fluidity and permeability. Studies on Alyteserin-1c have demonstrated that the peptide significantly increases membrane fluidization. nih.govusc.edu.co This effect is characterized by a decrease in the main phase transition temperature (Tₘ) of the lipid bilayer, indicating that the peptide disorders the lipid acyl chains and destabilizes the membrane. nih.gov
This increased fluidity is directly associated with the peptide's antibacterial activity. nih.gov By disrupting the orderly packing of phospholipids, the peptide compromises the membrane's integrity, leading to increased permeability. researchgate.netscielo.br This allows for the leakage of essential ions and cytoplasmic contents, ultimately contributing to cell death. nih.gov At certain concentrations, the peptides can induce the formation of distinct lipid-peptide domains within the membrane, further contributing to its destabilization. nih.gov
The lipid composition of the target membrane plays a crucial role in modulating the interaction with alyteserin peptides. The presence of anionic phospholipids like POPG, which are abundant in bacterial membranes, enhances the initial electrostatic attraction for these cationic peptides. nih.gov
Furthermore, the lipid environment influences the peptide's secondary structure upon binding. Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) studies on Alyteserin-1c and a more cationic analogue showed that the peptide's conformation adapts to the specific lipid environment. nih.govmdpi.com For example, while Alyteserin-1c adopted a mix of α-helical and β-sheet structures in both POPC and POPC/POPG membranes, its more cationic analogue showed a pronounced preference for a β-sheet structure in the presence of anionic PG lipids. nih.govmdpi.com This conformational flexibility suggests that the peptide can adopt different structures to optimize its interaction with diverse membrane types, which is a key factor in its biological activity. mdpi.com
Advanced Spectroscopic and Calorimetric Techniques in Membrane Studies
A suite of sophisticated biophysical techniques is employed to dissect the interactions between alyteserin peptides and model membranes at the molecular level. nih.govresearchgate.net
Calorimetry: Differential Scanning Calorimetry (DSC) is a powerful tool for measuring the thermotropic properties of lipid bilayers. It is used to determine the main phase transition temperature (Tₘ) and enthalpy (ΔH) of model membranes. By monitoring the changes in these parameters upon the addition of the peptide, researchers can quantify the peptide's effect on membrane stability and fluidity. nih.govusc.edu.co Studies on Alyteserin-1c showed a marked reduction in both Tₘ and ΔH, providing direct evidence of its membrane-fluidizing effect. nih.gov
| Condition | Peptide-Lipid Ratio | Transition Temperature (Tₘ) in °C | Enthalpy (ΔH) in kcal/mol |
|---|---|---|---|
| DMPC Liposomes Only | - | 22.9 | 1.60 |
| + Alyteserin-1c | 1:25 | 21.3 | 0.30 |
| + Cationic Analogue | 1:25 | 22.6 | 0.44 |
This table presents thermodynamic data from Differential Scanning Calorimetry (DSC) showing the effect of Alyteserin-1c and its cationic analogue on the main phase transition of DMPC model membranes. Data extracted from a study by Salinas et al. nih.gov
Spectroscopy: Spectroscopic methods provide detailed information about the peptide's structure and its changes upon membrane interaction.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet) by analyzing the amide I' band of the peptide's vibrational spectrum. nih.gov Studies showed that Alyteserin-1c transitions from a structure dominated by β-sheets and turns in solution to one containing a significant α-helical component upon binding to model membranes. nih.govusc.edu.co
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used to determine the three-dimensional structure of the peptide in membrane-mimicking environments like micelles. nih.govrcsb.org It can also provide information on the peptide's orientation and depth of insertion into the lipid bilayer. nih.gov
| Peptide | Environment | α-Helix (%) | β-Sheet / Turns (%) | Unordered (%) |
|---|---|---|---|---|
| Alyteserin-1c | Buffer Solution | 0 | 100 | 0 |
| + POPC Vesicles | 22 | 78 | 0 | |
| + POPC/POPG Vesicles | 26 | 74 | 0 |
This table summarizes the secondary structure composition of Alyteserin-1c in different environments, as determined by ATR-FTIR spectroscopy. The data highlights the conformational changes that occur upon interaction with model lipid vesicles. Data extracted from a study by Salinas et al. nih.gov
Advanced Methodologies in Alyteserin 2b Research
Synthetic Approaches for Alyteserin-2b and Analogs
The generation of this compound and its analogs for research and potential therapeutic development relies on two primary methodologies: chemical synthesis and bioengineering.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like this compound and its derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biotage.com The key advantage of SPPS is the ability to remove excess reagents and by-products by simple filtration and washing, which greatly simplifies the purification process compared to traditional solution-phase synthesis. biotage.com
The process generally follows these steps:
Attachment: The C-terminal amino acid of the target peptide is anchored to a solid resin support.
Deprotection: The N-terminus of the attached amino acid is protected by a temporary group, commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.es
Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the newly deprotected N-terminus of the growing chain.
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). biotage.com
This methodology has been successfully employed to synthesize various Alyteserin peptides and their analogs, allowing for the creation of modified versions to study structure-activity relationships. nih.govnih.gov For instance, analogs of the related peptide Alyteserin-1c have been synthesized using a standard Fmoc protocol to investigate their interaction with model membranes. nih.gov
For larger-scale or more cost-effective production, bioengineering approaches using recombinant microorganisms are employed. The food-grade bacterium Lactococcus lactis has emerged as a particularly effective system for producing antimicrobial peptides like Alyteserin. nih.govals-journal.com This system is advantageous because L. lactis does not produce endotoxins, which simplifies the purification process for biomedical applications. researchgate.net
The recombinant production of Alyteserin in L. lactis involves several key genetic engineering steps: nih.govnih.gov
Codon Optimization: The gene sequence for Alyteserin is optimized for efficient expression in the L. lactis host. nih.gov
Signal Peptide Fusion: The optimized gene is fused to a signal peptide sequence, such as that from the Usp45 protein (SPusp45), which directs the secretion of the synthesized peptide out of the bacterial cell. nih.gov
Expression Vector Construction: This entire cassette is cloned into an expression plasmid under the control of an inducible promoter, like the nisin-inducible promoter (PnisA). This allows for controlled production of the peptide, which is triggered by the addition of nisin. nih.gov
Transformation and Expression: The recombinant plasmid is transformed into L. lactis. Upon induction, the bacteria produce and secrete Alyteserin into the culture medium. nih.govnih.gov
Studies have shown that supernatants from these engineered L. lactis cultures containing secreted Alyteserin can inhibit the growth of pathogenic bacteria, demonstrating the viability of this production system. nih.gov
| Component | Description | Purpose in Alyteserin Production | Reference |
| Host Organism | Lactococcus lactis | A food-grade bacterium used as a cellular factory. It lacks endotoxins, simplifying purification. | als-journal.comresearchgate.net |
| Promoter | Nisin-inducible promoter (PnisA) | A molecular switch that initiates the transcription of the Alyteserin gene when activated by nisin. | nih.govnih.gov |
| Signal Peptide | Usp45 | A short amino acid sequence that directs the newly synthesized Alyteserin peptide for secretion out of the cell. | nih.gov |
| Gene Sequence | Codon-optimized Alyteserin gene | The genetic blueprint for Alyteserin, with its codon usage altered to match that of L. lactis for enhanced production efficiency. | nih.gov |
Computational Approaches
Computational methods are indispensable for predicting the structure of this compound and simulating its mechanism of action, providing insights that can be difficult to obtain through experimental means alone.
Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe how this compound interacts with bacterial cell membranes at an atomic level. nih.gov These simulations model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics.
In the context of Alyteserin research, MD simulations are used to:
Predict the secondary structure of the peptide in different environments (e.g., water vs. a lipid bilayer).
Visualize the process of the peptide binding to and inserting into a model bacterial membrane.
Understand how the peptide disrupts the membrane, leading to bacterial cell death.
For instance, MD simulations performed on the related Alyteserin-1c peptide have revealed detailed information about its interaction with models of Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial membranes. mdpi.com These studies typically use force fields like CHARMM36m and software such as NAMD to calculate the trajectories of the peptide and lipid molecules. mdpi.com The simulations can reveal key parameters like the peptide's radius of gyration and its orientation within the membrane, offering clues about its selectivity and mechanism of action. mdpi.com
| MD Simulation Parameter | Typical Value/Method | Purpose | Reference |
| Simulation Software | NAMD | A parallel molecular dynamics code designed for high-performance simulation of large biomolecular systems. | mdpi.com |
| Force Field | CHARMM36m | A set of parameters used to describe the potential energy of the system's atoms, optimized for proteins and lipids. | mdpi.com |
| Membrane Model | POPC/POPG vesicles | A mixture of zwitterionic (POPC) and anionic (POPG) lipids used to mimic bacterial membranes. | nih.gov |
| Initial Configuration | Packmol | Software used to build the initial atomic coordinates of the peptide and membrane system. | nih.gov |
| Equilibration | Slow heating to 310 K | A process to relax the system and ensure a stable starting point before the production simulation. | mdpi.com |
When an experimentally determined structure (e.g., from NMR or X-ray crystallography) is unavailable, homology modeling can be used to predict the three-dimensional structure of this compound. This method relies on the principle that if two proteins share a similar amino acid sequence, they are likely to have similar structures. csic.es
The process involves:
Template Identification: Searching a database of known protein structures (Protein Data Bank or PDB) for a protein with a sequence similar to this compound. For Alyteserin peptides, the known structure of Alyteserin-1c (PDB ID: 2L5R) often serves as a template. nih.govigem.org
Sequence Alignment: Aligning the amino acid sequence of this compound with the template sequence.
Model Building: Using the template's structure as a scaffold to build a model of the this compound structure. Software like DeepView Swiss-PdbViewer or UCSF Chimera can be used for this step. nih.govjsmcentral.org
Model Refinement and Validation: The generated model is subjected to energy minimization to resolve any steric clashes or inappropriate geometry, and its quality is assessed using various validation tools. jsmcentral.org
This approach has been used to model analogs of Alyteserin-1c, providing the structural information needed for subsequent molecular dynamics simulations. nih.gov
High-Throughput Screening for Activity Profiling
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of this compound analogs to identify variants with improved activity or desired characteristics. fmach.it This is crucial for exploring structure-activity relationships and for discovering lead compounds.
An initial screening of numerous synthetic peptides, including Alyteserin, was performed to evaluate their antimicrobial activity against various pathogenic strains. nih.govnih.gov More advanced HTS workflows can be established to profile specific activities in a quantitative and automated manner. For example, a fluorescence polarization-based assay can be used to screen peptide libraries for their binding affinity to specific molecular targets. frontiersin.org
For antimicrobial peptides, HTS can be used to profile:
Antimicrobial Activity: Testing analogs against a panel of different bacteria in microtiter plates to determine their minimum inhibitory concentration (MIC).
Biofilm Inhibition: Assessing the ability of peptides to prevent or eradicate biofilms, often using crystal violet staining or flow cell systems. ubc.ca
Cytotoxicity: Measuring toxicity against mammalian cells using assays like the lactate (B86563) dehydrogenase (LDH) release assay to ensure the peptide is selective for microbial targets. ubc.ca
Immunomodulatory Effects: Using ELISA-based methods to quantify the ability of peptides to modulate the production of cytokines (e.g., MCP-1, IL-1β) by immune cells. ubc.ca
These screening methods enable the efficient analysis of peptide libraries, accelerating the identification of this compound analogs with enhanced therapeutic potential. fmach.itfrontiersin.org
Future Research Trajectories for Alyteserin 2b
Elucidating Undiscovered Biological Activities and Target Pathways
The known biological activity of Alyteserin-2b is broad, yet the specifics of its molecular targets and the full scope of its activities are yet to be determined. cpu-bioinfor.org Currently, specific target organisms and binding sites for this compound have not been identified. cpu-bioinfor.org Future research should focus on detailed antimicrobial screening against a wide array of pathogenic bacteria, fungi, and viruses to map its precise spectrum of activity. The alyteserin peptide family shows functional divergence; for instance, alyteserin-1 peptides are selectively active against Gram-negative bacteria like Escherichia coli, while alyteserin-2a (B1578631) is more potent against Gram-positive bacteria such as Staphylococcus aureus. uzh.chresearchgate.net A crucial line of inquiry would be to determine where this compound fits within this spectrum.
Furthermore, many antimicrobial peptides possess functionalities beyond pathogen inhibition, including anticancer and metabolic regulatory effects. researchgate.net Research on other frog skin peptides has revealed potential antidiabetic properties, including the ability to stimulate insulin (B600854) release. researchgate.netresearchgate.net Analogs of the closely related peptide, alyteserin-2a, have demonstrated cytotoxic activity against various human cancer cell lines. researchgate.net A significant future trajectory would be to screen this compound for similar undiscovered biological functions.
Investigating its mechanism of action is also paramount. Many AMPs function by translocating across the cell membrane to engage with internal targets such as DNA, RNA, ribosomes, or enzymes. preprints.orgnih.gov Research should aim to elucidate whether this compound acts solely by disrupting membrane integrity or if it utilizes specific intracellular pathways to exert its effects.
Development of Advanced this compound Analogs with Optimized Selectivity and Stability
Natural peptides like this compound often face limitations as therapeutic candidates due to issues such as conformational flexibility and susceptibility to proteolytic degradation by enzymes in the body. researchgate.net A critical area of future research is the design and synthesis of advanced this compound analogs to overcome these challenges. Strategies successfully applied to other peptides, particularly the related alyteserin-2a, provide a clear roadmap.
Hydrocarbon stapling, a method of introducing a synthetic brace to lock a peptide in its bioactive (often α-helical) conformation, has been used on analogs of alyteserin-2a. researchgate.net This modification resulted in analogs with significantly improved protease resistance and enhanced antitumor activity compared to the parent peptide. researchgate.net Applying this and other peptide engineering strategies to this compound could vastly improve its stability and potency. The goal is to develop analogs that not only have high antimicrobial or antitumor potency but are also highly selective, minimizing off-target effects like hemolysis (damage to red blood cells). researchgate.netresearchgate.net
| Peptide | Modification Strategy | Primary Research Objective | Key Metrics for Evaluation |
|---|---|---|---|
| This compound (Native) | None (Baseline) | Establish baseline activity and stability | MIC, Protease half-life, Hemolytic activity |
| AS2b-S1 | Single Amino Acid Substitution | Enhance cationicity to improve bacterial membrane interaction | MIC against target pathogens, Zeta potential |
| AS2b-HC1 | All-Hydrocarbon Stapling | Increase α-helicity and proteolytic resistance | Circular Dichroism (CD) spectroscopy, Protease stability assay |
| AS2b-Opt | Combined Stapling & Substitution | Optimize for high potency and low toxicity | In vitro cytotoxicity against cancer vs. normal cells, Hemolytic activity (LC50) |
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biosynthesis and Function
The genetic and biosynthetic pathways leading to the production of this compound are currently unknown. cpu-bioinfor.org A multi-omics approach, integrating genomics, transcriptomics, and proteomics, offers a powerful strategy to fill this knowledge gap. By analyzing the skin secretions and tissues of Alytes obstetricans, researchers can identify the gene encoding the this compound precursor peptide.
Transcriptomic analysis of the toad's skin can reveal the mRNA sequences of peptide precursors, while proteomic techniques can identify the mature peptide and its post-translational modifications, such as the C-terminal amidation crucial for the activity of many frog skin peptides. uzh.ch Understanding the complete biosynthetic pathway is not only of fundamental biological interest but also enables the heterologous expression of this compound and its analogs in microbial or cell-based systems, facilitating larger-scale production for preclinical testing. Furthermore, multi-omics data has already been used to predict disease dynamics in Alytes obstetricans, demonstrating the feasibility of this approach in this species. researchgate.net
Exploration of In Vivo Efficacy in Preclinical Models (excluding human trials)
To bridge the gap between in vitro findings and potential therapeutic applications, the efficacy of this compound and its optimized analogs must be evaluated in preclinical animal models. To date, such studies for this compound have not been reported. Following the precedent set by other AMPs, such as the magainins, research should progress to in vivo testing. sb-peptide.com
For its antimicrobial properties, rodent models of bacterial infection could be employed. These might include topical infection models to assess its efficacy against skin pathogens or systemic infection models (e.g., E. coli-induced sepsis in mice) to evaluate its potential for treating more serious infections. sb-peptide.com If anticancer activity is confirmed, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, would be the logical next step to assess the peptide's ability to inhibit tumor growth in a living system. sb-peptide.com
Synergistic Effects of this compound with Other Therapeutic Agents
The increasing prevalence of multidrug-resistant pathogens necessitates novel therapeutic strategies, including combination therapies. science.gov A promising avenue of research is to investigate the synergistic effects of this compound with conventional therapeutic agents. It has been shown that some AMPs can enhance the efficacy of standard antibiotics, often allowing for lower, less toxic doses of both agents. science.gov
Future studies should employ methods like the checkerboard assay to systematically test combinations of this compound with a panel of antibiotics against clinically relevant, drug-resistant bacterial strains. science.gov The discovery of synergistic interactions could reposition this compound as an antibiotic adjuvant, a compound that enhances the effectiveness of existing drugs and helps overcome resistance mechanisms. This approach could also be extended to cancer therapy, where this compound could be tested for synergy with established chemotherapeutic drugs.
Q & A
Basic Research Questions
Q. What are the standard experimental methodologies for characterizing the antimicrobial activity of Alyteserin-2b?
- Methodological Answer : The minimum inhibitory concentration (MIC) assay is the gold standard for quantifying antimicrobial efficacy. Researchers should perform dose-response curves across bacterial strains (e.g., Gram-negative vs. Gram-positive), using broth microdilution protocols . Structural characterization via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) is critical to confirm peptide folding and stability under physiological conditions . Include tables comparing MIC values across strains, with error margins reflecting triplicate experiments.
Q. How can researchers optimize experimental conditions for this compound synthesis and purification?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) followed by reverse-phase HPLC purification is recommended. Solvent selection (e.g., acetonitrile/water gradients) and pH adjustments (e.g., ~7.4 for mimicking physiological conditions) are critical for yield and stability . Validate purity via mass spectrometry and HPLC chromatograms (≥95% purity threshold). Document solvent ratios, retention times, and yield percentages in supplementary materials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s mechanism of action across studies?
- Methodological Answer : Contradictions may arise from variations in bacterial membrane lipid composition or assay conditions. Use isothermal titration calorimetry (ITC) to quantify binding affinities to model membranes (e.g., liposomes with defined lipid ratios) . Pair with fluorescence microscopy to visualize membrane disruption dynamics. Replicate conflicting studies under standardized conditions (e.g., pH, temperature) and report statistical significance using ANOVA with post-hoc tests .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer : Employ alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Compare analogs’ MIC values, hemolytic activity (via erythrocyte lysis assays), and structural stability (via CD spectroscopy) . Use molecular dynamics simulations to predict interactions with bacterial membranes, correlating computational data with experimental MIC results . Tabulate residue substitutions, activity changes, and computational binding energies in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
